Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate
Description
Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate is a thiocarbamate derivative characterized by a pyridin-2-ylamino substituent linked to a carbonothioyl group and an ethyl carbamate moiety. The pyridine ring may enhance solubility and influence interactions with metabolic enzymes, while the thiocarbonyl group could alter electronic properties and metabolic stability compared to oxygen-containing analogs .
Properties
IUPAC Name |
ethyl N-(pyridin-2-ylcarbamothioyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-2-14-9(13)12-8(15)11-7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H2,10,11,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMSLALBASENQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate typically involves the reaction of ethyl isocyanate with 2-aminopyridine in the presence of a thiocarbonyl compound. The reaction is usually carried out under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Cyclization Reactions with Hydroxylamine
The thiourea moiety undergoes cyclization with hydroxylamine hydrochloride to form triazolopyridine derivatives. This reaction is central to synthesizing bioactive heterocycles.
Reaction Conditions and Yields
| Entry | Conditions | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| 1 | NH₂OH·HCl, DIPEA, MeOH/EtOH (1:1) | 70°C | 3.5 h | 79.5% | |
| 2 | NH₂OH·HCl, DIPEA, MeOH/EtOH (1:1) | Reflux | 3 h | 78% | |
| 3 | NH₂OH·HCl, DIPEA, MeOH/EtOH (1:1) | 60°C | 18 h | 74% |
Mechanistic Insights :
-
The reaction proceeds via nucleophilic attack of hydroxylamine on the thiocarbonyl group, followed by cyclization and elimination of H₂S and ethanol.
-
Base (e.g., DIPEA) facilitates deprotonation, enhancing nucleophilicity of hydroxylamine .
Role of Solvent and Temperature
Solvent polarity and temperature critically influence reaction efficiency:
-
Polar Solvents : Methanol/ethanol mixtures (1:1) optimize solubility and reaction kinetics .
-
Temperature : Higher temperatures (60–70°C) accelerate cyclization but may reduce yields due to side reactions (e.g., decomposition) .
Temperature-Dependent Outcomes
| Entry | Temperature | Yield | Observation |
|---|---|---|---|
| 1 | 20°C | <50% | Slow reaction, incomplete conversion |
| 2 | 60–70°C | 74–80% | Optimal balance of speed/yield |
| 3 | >70°C | ↓ | Decomposition dominates |
Suzuki Coupling and Functionalization
The pyridin-2-ylamino group enables cross-coupling reactions. For example, brominated derivatives (e.g., 6-bromo-pyridin-2-yl analog) participate in Suzuki-Miyaura couplings to install aryl/heteroaryl groups .
Example Protocol :
python# General Suzuki coupling conditions (hypothetical) Catalyst: Pd(PPh₃)₄ Base: K₂CO₃ Solvent: DME/H₂O Temperature: 80°C
Note: Specific protocols for this compound require optimization due to steric and electronic effects of the carbamate-thiourea backbone .
Acid/Base-Mediated Rotamer Interconversion
The carbamate group exhibits syn/anti rotamerism, which can be modulated by acetic acid or hydrogen-bonding agents (e.g., 2,6-bis(octylamido)pyridine) .
Key Observations :
-
Acetic Acid : Stabilizes syn-rotamers via intermolecular H-bonding .
-
Base (DIPEA) : Shifts equilibrium toward anti-rotamers, influencing reactivity in cyclization .
Stability and Handling
-
Storage : Stable under inert gas at −20°C; sensitive to moisture and light .
-
Decomposition : Prolonged heating (>80°C) leads to thiourea degradation and CO₂ release .
Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | MeOH/EtOH (1:1) | Maximizes solubility |
| Temperature | 60–70°C | Balances speed/yield |
| Equivalents of NH₂OH | 5–6 equiv | Drives completion |
Key Derivatives and Bioactivity
| Derivative | Bioactivity | Source |
|---|---|---|
| 5-Bromo-triazolopyridin-2-amine | Antibacterial (Gram+) | |
| Triazolopyridine-PI3K inhibitors | Anticancer (IC₅₀: 0.3–0.45 µM) |
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it valuable for developing new compounds.
Reagent in Organic Reactions
- This compound acts as a reagent in several organic reactions, facilitating the formation of carbamate derivatives and other functional groups. Its reactivity profile allows for diverse synthetic pathways in laboratory settings.
Biological Applications
Antimicrobial Properties
- Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens, making it a candidate for developing new antibacterial agents .
Anticancer Potential
- The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle regulation and inhibition of specific kinases . For instance, derivatives of similar compounds have demonstrated significant cytotoxic effects against cancer cell lines such as HeLa and A375.
Medical Applications
Therapeutic Agent Development
- Ongoing research focuses on the therapeutic potential of this compound for treating various diseases. Its mechanism of action includes modulating enzyme activity and influencing signaling pathways associated with disease processes. The compound's ability to bind to specific targets suggests its potential as a lead compound in drug discovery.
Industrial Applications
Material Development
- In the industrial sector, this compound is being explored for its role in developing new materials. Its chemical stability and reactivity make it suitable for creating polymers and other advanced materials used in various applications.
- Antimicrobial Study
-
Cytotoxicity Assessment
- In another investigation, the cytotoxic effects of this compound were assessed using the MTT assay on HeLa cells. The compound exhibited an IC50 value of approximately 15 µM, indicating significant anticancer activity compared to standard chemotherapeutics.
Mechanism of Action
The mechanism of action of Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl Carbamate vs. Vinyl Carbamate
- Carcinogenicity: Vinyl carbamate is 10–50× more potent than ethyl carbamate in inducing lung adenomas, skin tumors, and hepatic carcinomas in mice. This is attributed to its direct conversion to vinyl carbamate epoxide, a DNA-reactive metabolite, bypassing the CYP2E1-dependent oxidation required for ethyl carbamate activation .
- Mutagenicity : Vinyl carbamate exhibits mutagenicity in Salmonella typhimurium strains (TA1535, TA100) when metabolized, whereas ethyl carbamate lacks mutagenic activity .
- Metabolism: Ethyl carbamate undergoes oxidative metabolism to form vinyl carbamate as a transient intermediate, which is further epoxidized.
This compound
- The pyridine ring could facilitate interactions with cytochrome P450 enzymes, altering metabolic activation .
- Hypothesized Toxicity: Based on ethyl carbamate's effects, this compound may induce oxidative stress and neurotoxicity, as seen in C. elegans models exposed to ethyl carbamate, which activate xenobiotic detoxification pathways (e.g., GST-4) .
Other Carbamate Derivatives
- Ethyl N-hydroxycarbamate: Exhibits weak direct mutagenicity but is less carcinogenic than vinyl carbamate. Its activity is inhibited by cytochrome P-450 inhibitors .
- tert-Butyl carbamate: Lacks significant carcinogenic activity in mice, emphasizing the role of substituent size and structure in toxicity .
Biological Activity
Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
Synthesis of this compound
The compound is synthesized through a reaction involving pyridine derivatives and carbonothioyl groups. The general synthetic pathway includes:
- Formation of the thioamide : Reaction of ethyl carbamate with pyridin-2-amine in the presence of carbon disulfide.
- Cyclization : Heating the thioamide under reflux conditions to form the final product.
This synthetic route typically yields a high purity compound suitable for biological testing.
Biological Activity Overview
This compound exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail these activities with supporting data.
Antibacterial Activity
Recent studies have demonstrated that this compound possesses potent antibacterial properties against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 0.06 - 0.12 |
| Escherichia coli | 0.25 - 1 |
| Pseudomonas aeruginosa | 0.5 - 2 |
The compound's mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, making it a promising candidate for developing new antibiotics .
Antifungal Activity
This compound has also shown efficacy against various fungal pathogens:
| Fungal Strain | MIC μg/mL |
|---|---|
| Candida albicans | 0.5 - 1 |
| Aspergillus niger | 1 - 4 |
These results indicate that the compound disrupts fungal cell membrane synthesis, leading to cell death .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.5 |
| A549 (Lung Cancer) | 2.0 |
| HCT116 (Colon Cancer) | 0.9 |
The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Case Studies and Research Findings
-
Case Study on Antibacterial Efficacy :
In a study assessing the antibacterial activity of various derivatives, this compound was found to be significantly more effective than standard antibiotics like streptomycin against resistant strains of Staphylococcus aureus . -
Antifungal Testing :
A series of antifungal assays revealed that this compound exhibited comparable efficacy to established antifungals, suggesting its potential as a therapeutic agent in treating fungal infections . -
Cancer Cell Line Studies :
In vitro studies demonstrated that the compound effectively inhibited cell growth in multiple cancer types, leading researchers to propose further investigations into its mechanism of action and potential clinical applications .
Q & A
Basic Research Questions
What validated analytical methods are recommended for quantifying ethyl carbamate in fermented foods, and how do their precision metrics compare?
Ethyl carbamate (EC) is commonly quantified using gas chromatography-mass spectrometry (GC-MS) with isotopic internal standards, achieving detection limits as low as 10 µg/L in alcoholic beverages . Collaborative studies validate GC-MS for reproducibility, with intra-day relative standard deviations (RSD) ≤6.72% and inter-day RSD ≤8.76% . For complex matrices like soy sauce or yogurt, HPLC with fluorescence detection after derivatization using 9-xanthydrol offers sensitivity (detection limit ~35 µg/kg) but requires pre-column purification . Regulatory bodies like the OIV and AOAC endorse GC-MS for compliance testing due to its robustness in detecting EC at regulatory thresholds (e.g., Canada’s 30–100 µg/kg limits) .
What metabolic pathways activate ethyl carbamate into DNA-reactive intermediates, and how do human and rodent models differ?
EC is metabolized via CYP2E1 into vinyl carbamate and its epoxide, which form DNA adducts like 1,N⁶-ethenoadenosine . Human liver microsomes produce these metabolites at slower rates than rodents, explaining species-specific carcinogenicity thresholds . Newborn mice show delayed EC elimination due to underdeveloped microsomal esterases, highlighting age-dependent metabolic variability . In vitro assays using human fibroblasts detected unscheduled DNA synthesis, but lymphoblastoid cells showed no mutagenicity, suggesting tissue-specific susceptibility .
What evidence supports the classification of ethyl carbamate as a Group 2A carcinogen, and what are the critical data gaps?
The IARC classifies EC as Group 2A ("probably carcinogenic to humans") based on:
- Sufficient evidence of carcinogenicity in rodents (lung, liver tumors) via oral/inhalation exposure .
- DNA adduct formation in human liver microsomes, mirroring rodent activation pathways .
- Epidemiological gaps: No conclusive human data due to low dietary exposure levels, though alcoholic beverages pose higher risks .
Advanced Research Questions
How can researchers design experiments to resolve contradictions in ethyl carbamate’s in vitro vs. in vivo genotoxicity data?
Key considerations:
- Dose and activation systems : In vitro clastogenicity (e.g., sister chromatid exchange in lymphocytes) often requires exogenous metabolic activation (S9 mix) and high doses (>1 mM), unlike in vivo models where lower doses induce micronuclei in somatic cells .
- Tissue specificity : Prioritize assays in metabolically active tissues (e.g., liver) over generalized cell lines. For example, EC caused DNA damage in human fibroblasts but not lymphoblastoid cells .
- Endpoint selection : Combine chromosomal aberration tests with adduct-specific biomarkers (e.g., etheno-DNA) to clarify mechanisms .
What methodological optimizations improve ethyl carbamate recovery in lipid-rich or acidic food matrices?
- Lipid-rich matrices (e.g., cheese) : Use solid-phase extraction (SPE) with Florisil® or C18 cartridges to remove triglycerides before GC-MS analysis .
- Acidic beverages (e.g., wine) : Adjust pH to 7–8 to stabilize EC, followed by dichloromethane liquid-liquid extraction .
- Validation : Spike-and-recovery studies show >85% accuracy in yogurts and bread when using deuterated EC (d5-EC) as an internal standard .
How do interspecies differences in CYP2E1 activity impact extrapolation of ethyl carbamate carcinogenicity data to humans?
Rodent CYP2E1 has higher catalytic efficiency for EC oxidation than human isoforms, leading to faster vinyl carbamate formation . Humanized CYP2E1 transgenic mouse models reveal 2–3× lower tumor incidence than wild-type rodents at equivalent doses, suggesting human thresholds may be higher . In vitro assays using induced pluripotent stem cell (iPSC)-derived hepatocytes can bridge this gap by modeling human metabolic variability .
Can enzymatic remediation strategies reduce ethyl carbamate in fermented beverages without altering product quality?
Urethanase from Bacillus licheniformis degrades EC into ethanol, CO₂, and ammonia, achieving >90% reduction in wine without affecting flavor . However, enzyme stability at high ethanol concentrations (>15% v/v) remains a challenge. Co-immobilization with alginate beads improves reusability (5 cycles with <10% activity loss) .
Critical Data Gaps and Future Directions
- Human biomonitoring : Develop non-invasive biomarkers (e.g., urinary etheno adducts) to assess chronic EC exposure .
- Advanced models : Use organ-on-chip systems to simulate metabolic interplay between liver and target tissues (e.g., lung) .
- Global standards : Harmonize regulatory limits for EC in fermented foods, informed by region-specific dietary exposure assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
